molecular formula C18H35KO2 B1459247 Potassium octadecanoate-2,2-D2 CAS No. 352438-86-9

Potassium octadecanoate-2,2-D2

Cat. No. B1459247
Key on ui cas rn: 352438-86-9
M. Wt: 324.6 g/mol
InChI Key: ANBFRLKBEIFNQU-LDSOZFSUSA-M
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Patent
US05085884

Procedure details

44.8 grams of methyl stearate (0.75 moles/mole of sucrose to be used in Step B) is saponified by stirring at reflux in 200 ml methanol containing an equivalent amount of KOH (9.4 grams of 90% purity). The reaction is stirred at 60° C. for about an hour with heating until all methyl ester has been converted to soap as indicated by infrared analysis. The soap solution is used, as is, in the next reaction step.
Quantity
44.8 g
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9.4 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Potassium Stearate

Identifiers

REACTION_CXSMILES
[C:1]([O:20]C)(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[OH-].[K+:23]>CO>[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[K+:23] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
44.8 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)OC
Step Two
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
9.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction is stirred at 60° C. for about an hour
CUSTOM
Type
CUSTOM
Details
as is, in the next reaction step

Outcomes

Product
Name
Potassium Stearate
Type
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05085884

Procedure details

44.8 grams of methyl stearate (0.75 moles/mole of sucrose to be used in Step B) is saponified by stirring at reflux in 200 ml methanol containing an equivalent amount of KOH (9.4 grams of 90% purity). The reaction is stirred at 60° C. for about an hour with heating until all methyl ester has been converted to soap as indicated by infrared analysis. The soap solution is used, as is, in the next reaction step.
Quantity
44.8 g
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9.4 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Potassium Stearate

Identifiers

REACTION_CXSMILES
[C:1]([O:20]C)(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[OH-].[K+:23]>CO>[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[K+:23] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
44.8 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)OC
Step Two
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
9.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction is stirred at 60° C. for about an hour
CUSTOM
Type
CUSTOM
Details
as is, in the next reaction step

Outcomes

Product
Name
Potassium Stearate
Type
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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